Home > Products > Building Blocks P7309 > 4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid - 103987-82-2

4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

Catalog Number: EVT-1379069
CAS Number: 103987-82-2
Molecular Formula: C11H7NO3S2
Molecular Weight: 265.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is a heterocyclic organic compound belonging to the thiazolidine class. It has gained attention in scientific research primarily due to its potential as a pharmacological tool compound, particularly as a species-selective antagonist for the G protein-coupled receptor 35 (GPR35) [ [], [] ].

Mechanism of Action

4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid, often referred to as ML-145, acts as a competitive antagonist of the human GPR35 receptor [ [], [] ]. This means it competes with agonists like cromolyn disodium and zaprinast for binding to the receptor's orthosteric site, thereby inhibiting their downstream signaling effects. Interestingly, while it demonstrates competitive antagonism for agonists sharing an overlapping binding site, it shows non-competitive antagonism with other agonists like pamoate, suggesting multiple binding sites or allosteric modulation possibilities [ [] ]. Notably, ML-145 exhibits high species selectivity, displaying significantly reduced antagonist activity against rodent GPR35 orthologs [ [], [] ].

Applications
  • Investigating GPR35 Function: Its species selectivity makes it valuable for studying human GPR35 function in isolation, especially when using non-human cell lines or tissues [ [] ]. By selectively inhibiting human GPR35 in these models, researchers can dissect its specific contribution to cellular processes and signaling pathways without interference from rodent GPR35 activity.
  • Validating GPR35 as a Drug Target: The availability of a potent and selective antagonist like ML-145 enables researchers to validate GPR35 as a potential drug target for various diseases [ [] ]. By inhibiting GPR35 in vitro and in vivo, they can assess its role in disease pathogenesis and determine if its modulation leads to therapeutic benefits.
Future Directions
  • Developing Therapeutics Targeting GPR35: The discovery and characterization of 4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid as a potent and selective GPR35 antagonist paves the way for developing novel therapeutics targeting this receptor for diseases like inflammation, metabolic disorders, pain, and cardiovascular disease [ [] ].

2-Hydroxy-4-[4-(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino)benzoic acid (ML-145)

    Methyl-5-[(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate (CID-2745687)

    • Compound Description: CID-2745687 is another antagonist of the GPR35 receptor, demonstrating competitive antagonism against cromolyn disodium and zaprinast at human GPR35. [] Unlike ML-145, it displays non-competitive antagonism against pamoate, hinting at diverse binding interactions within the receptor. [] CID-2745687 also exhibits species selectivity and does not effectively antagonize GPR35 agonists in rodent orthologs. []
    • Relevance: While CID-2745687 does not share the 4-oxo-2-sulfanylidene-1,3-thiazolidine structure with 4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid, it is grouped in the same category as ML-145 and the main compound as a GPR35 antagonist. [] This highlights the diverse chemical structures capable of interacting with and modulating GPR35 activity. Furthermore, understanding the structure-activity relationships of different GPR35 antagonists, including CID-2745687 and the main compound, is crucial for developing selective and potent therapeutics targeting this receptor.
    • Compound Description: This compound is a full agonist of human GPR35 with high potency. [] It exhibits a degree of selectivity for human GPR35, although less pronounced compared to some other agonists. [] Interestingly, compound 1 displays signal bias, meaning it differentially activates β-arrestin-2 recruitment and G protein-dependent pathways downstream of GPR35. [] This suggests that it may be possible to develop biased agonists targeting specific signaling cascades downstream of GPR35, potentially leading to more targeted therapeutic interventions. Compound 1 also interacts competitively with the GPR35 antagonist ML-145. []

    4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

    • Compound Description: This compound is a 5-benzylidene-thiazolidine derivative and was studied for its crystal structure and intermolecular interactions. [] The study revealed a planar 5-benzylidene-thiazolidine moiety and the formation of inversion dimers through hydrogen bonds and π–π stacking interactions in its crystal structure. []
    • Relevance: This compound shares the 5-benzylidene-thiazolidine core structure with 4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid. [] Both compounds feature a benzoic acid group and a thiazolidine ring with a benzylidene substituent at the 5-position. The presence of different substituents on the benzylidene ring and variations in the thiazolidine ring's oxidation state highlight the structural diversity within this class of compounds.

    Methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl]phenoxy}acetates

    • Compound Description: This series of compounds represents a class of 4-oxo-1,3-thiazolidines investigated for their antibacterial activity. [] These compounds were synthesized as part of a broader effort to explore the therapeutic potential of substituted 4-oxo-1,3-thiazolidines, 2-oxoazetidines, and 5-oxoimidazolines, which have shown a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, and anticancer effects. []
    • Relevance: These compounds, like 4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid, belong to the 4-oxo-1,3-thiazolidine class of compounds. [] Although the core structure differs in the substituents and their positions on the thiazolidine ring, the shared presence of this heterocyclic motif suggests potential for similar chemical reactivity and biological activity.

    Properties

    CAS Number

    103987-82-2

    Product Name

    4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

    IUPAC Name

    4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

    Molecular Formula

    C11H7NO3S2

    Molecular Weight

    265.3 g/mol

    InChI

    InChI=1S/C11H7NO3S2/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)

    InChI Key

    CEGWYNRNQDQLNJ-UHFFFAOYSA-N

    SMILES

    C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C(=O)O

    Canonical SMILES

    C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C(=O)O

    Isomeric SMILES

    C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)C(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.